molecular formula C23H17F3N2 B10920397 1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10920397
M. Wt: 378.4 g/mol
InChI Key: RJZPRQROXKVCTE-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by the presence of fluorine atoms on its benzyl and phenyl groups. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions. The presence of fluorine atoms requires careful handling and specific reagents to ensure successful incorporation into the molecular structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H17F3N2

Molecular Weight

378.4 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C23H17F3N2/c1-15-22(16-6-10-19(24)11-7-16)27-28(14-18-4-2-3-5-21(18)26)23(15)17-8-12-20(25)13-9-17/h2-13H,14H2,1H3

InChI Key

RJZPRQROXKVCTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC=CC=C3F)C4=CC=C(C=C4)F

Origin of Product

United States

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